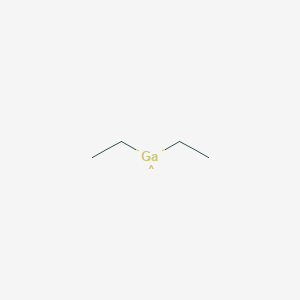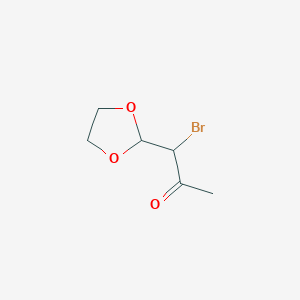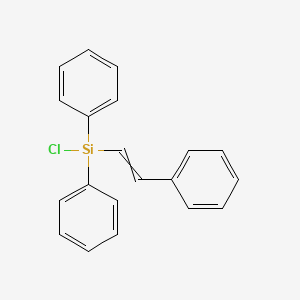
Chloro(diphenyl)(2-phenylethenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(diphenyl)(2-phenylethenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two phenyl groups, one 2-phenylethenyl group, and one chlorine atom. This compound is notable for its applications in various fields, including organic synthesis, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(diphenyl)(2-phenylethenyl)silane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with 2-phenylethenyl chloride in the presence of a catalyst such as platinum or palladium. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C, and can be carried out in solvents like toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Chloro(diphenyl)(2-phenylethenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Substituted silanes with different functional groups.
Scientific Research Applications
Chloro(diphenyl)(2-phenylethenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used to modify biomolecules for research purposes.
Industry: The compound is used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of chloro(diphenyl)(2-phenylethenyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The pathways involved often include nucleophilic substitution and addition reactions, where the silicon atom acts as an electrophilic center.
Comparison with Similar Compounds
Similar Compounds
Diphenylsilane: Similar structure but lacks the 2-phenylethenyl group.
Chlorodiphenylsilane: Similar structure but lacks the 2-phenylethenyl group.
Phenylsilane: Contains only one phenyl group and lacks the 2-phenylethenyl group.
Uniqueness
Chloro(diphenyl)(2-phenylethenyl)silane is unique due to the presence of the 2-phenylethenyl group, which imparts distinct chemical properties and reactivity. This group allows the compound to participate in specific reactions that are not possible with other similar compounds, making it valuable in specialized applications.
Properties
CAS No. |
117229-43-3 |
|---|---|
Molecular Formula |
C20H17ClSi |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
chloro-diphenyl-(2-phenylethenyl)silane |
InChI |
InChI=1S/C20H17ClSi/c21-22(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-17H |
InChI Key |
VPVTXSGGVDEHIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-4-[(2,3,5-trimethoxyphenyl)methyl]pyridine-3-carboxylic acid](/img/structure/B14287972.png)

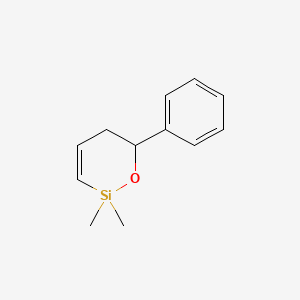
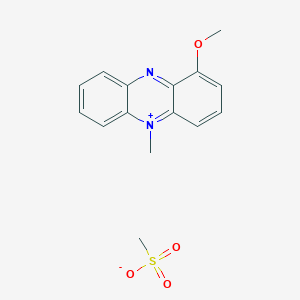
![[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B14287997.png)
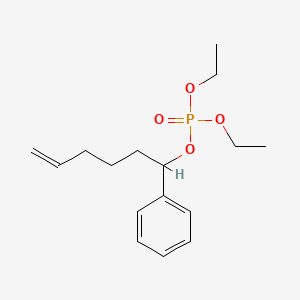
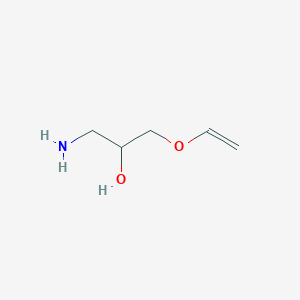
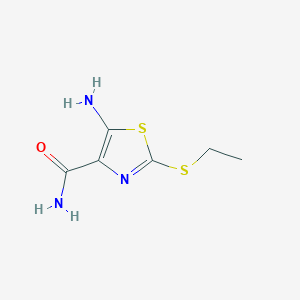
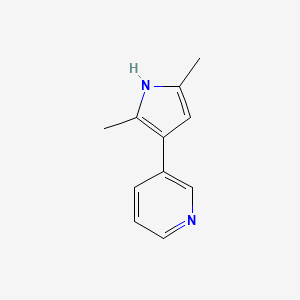
![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)
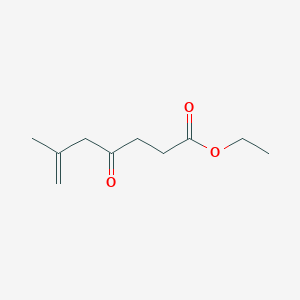
![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
